
(4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Übersicht
Beschreibung
4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, or 4-FEPM, is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure makes it an ideal candidate for a variety of laboratory experiments, as well as for therapeutic applications. 4-FEPM has been studied extensively in recent years, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential uses in the laboratory.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration
A study by Prasad et al. (2018) focused on the synthesis and structural exploration of a novel bioactive heterocycle, evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis used to analyze intermolecular interactions.
Crystal Structure and DFT Study
Huang et al. (2021) reported the synthesis of boric acid ester intermediates, including compounds related to "(4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone," and analyzed their crystal structure and conformation using X-ray diffraction and density functional theory (DFT) Huang et al. (2021). The study revealed physicochemical properties and the consistency of molecular structures optimized by DFT with crystal structures.
Antileukemic Activity
Vinaya et al. (2011) synthesized several derivatives to explore the anticancer effect associated with the piperidine framework. Among these, certain compounds showed significant antiproliferative activity against human leukemia cells, indicating the potential for developing novel antileukemic agents Vinaya et al. (2011).
Antimicrobial Activity
Mallesha and Mohana (2014) developed 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic strains Mallesha and Mohana (2014).
Neuroprotective Activities
Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, evaluated for their neuroprotective effects against glutamate-induced cell death and acute cerebral ischemia. The study identified several compounds with potent neuroprotective activities, offering promise for developing new anti-ischemic stroke agents Zhong et al. (2020).
Eigenschaften
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-5-1-10-3-7-15(8-4-10)12(16)11-2-6-14-9-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIFBCQVHYKLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



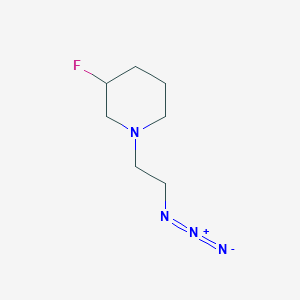
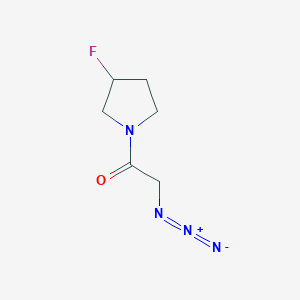
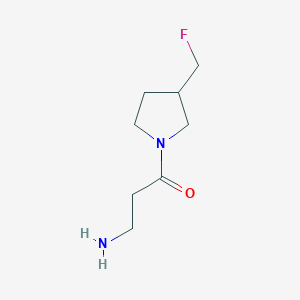



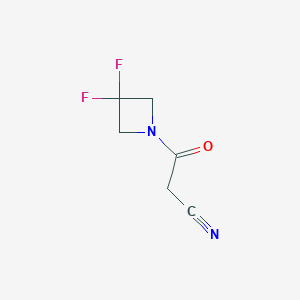
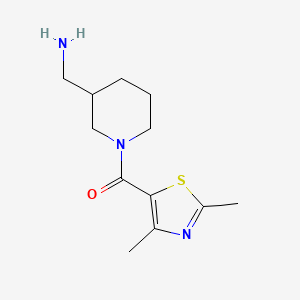

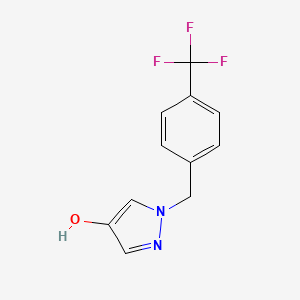
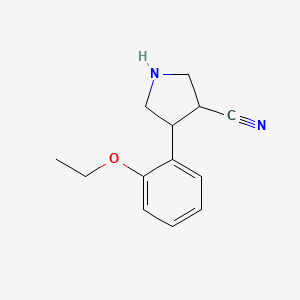
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)
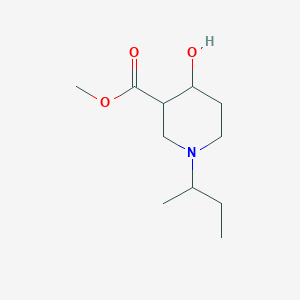
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)